molecular formula C15H12Cl2O2 B1359034 3,5-Dichloro-4'-ethoxybenzophenone CAS No. 951884-70-1

3,5-Dichloro-4'-ethoxybenzophenone

Cat. No.: B1359034
CAS No.: 951884-70-1
M. Wt: 295.2 g/mol
InChI Key: YFPPUMIFPQOXAU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4’-ethoxybenzophenone is an organic compound with the molecular formula C15H12Cl2O2. It is a derivative of benzophenone, characterized by the presence of two chlorine atoms at the 3 and 5 positions on one phenyl ring and an ethoxy group at the 4’ position on the other phenyl ring. This compound is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4’-ethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with 4-ethoxyanisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of 3,5-Dichloro-4’-ethoxybenzophenone may involve similar Friedel-Crafts acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4’-ethoxybenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted benzophenone derivatives.

    Reduction: Formation of 3,5-dichloro-4’-ethoxybenzhydrol.

    Oxidation: Formation of 3,5-dichloro-4’-ethoxybenzoic acid.

Scientific Research Applications

3,5-Dichloro-4’-ethoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-ethoxybenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the ethoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzophenone: Lacks the ethoxy group, which may affect its reactivity and applications.

    4-Ethoxybenzophenone: Lacks the chlorine atoms, which can influence its chemical properties and biological activities.

    3,4-Dichlorobenzophenone: Has chlorine atoms at different positions, leading to variations in its chemical behavior.

Uniqueness

3,5-Dichloro-4’-ethoxybenzophenone is unique due to the specific positioning of the chlorine atoms and the ethoxy group, which confer distinct chemical and physical properties. These structural features can enhance its reactivity in certain chemical reactions and its potential biological activities.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPPUMIFPQOXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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